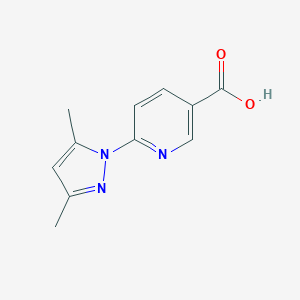
Ácido 6-(3,5-dimetil-1H-pirazol-1-il)piridina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both pyrazole and pyridine moieties in its structure imparts unique chemical and biological properties.
Aplicaciones Científicas De Investigación
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3,5-dimethylpyrazole with a pyridine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide or ester derivatives.
Mecanismo De Acción
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound, known for its use in coordination chemistry.
Pyridine-3-carboxylic acid: Another related compound, commonly used in the synthesis of various heterocyclic compounds.
Uniqueness
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid is unique due to the combination of pyrazole and pyridine rings in its structure. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications.
Propiedades
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-5-8(2)14(13-7)10-4-3-9(6-12-10)11(15)16/h3-6H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDQYWLLZLOLAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361350.png)
![Methyl 3-[(3,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B361352.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B361354.png)
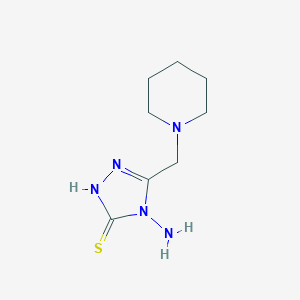
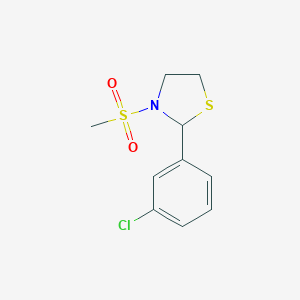
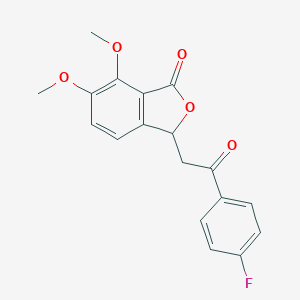
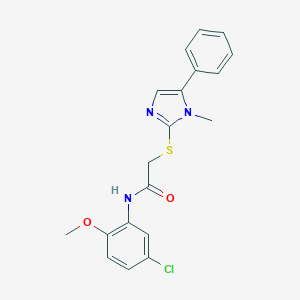
![2,5'-bis[1H-benzimidazole]](/img/structure/B361421.png)
![2-{2-[(acetylamino)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B361427.png)
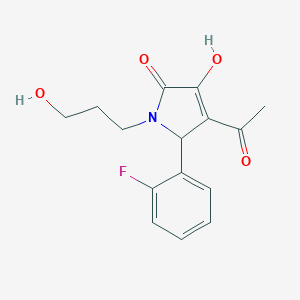
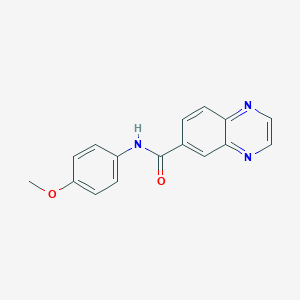
![9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361448.png)
![6-chloro-9-(2,4-dimethoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361450.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B361452.png)
